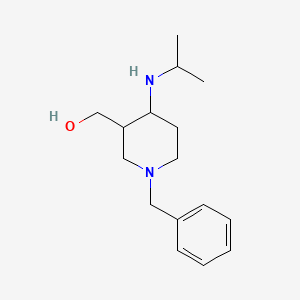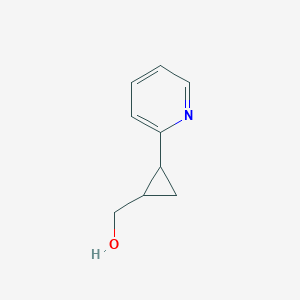
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization using benzyl halide. The quaternized product undergoes partial reduction with sodium borohydride in methanol or water, followed by hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. This intermediate is then subjected to reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Wissenschaftliche Forschungsanwendungen
(1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A fundamental structure in many pharmaceuticals.
Piperine: An alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects.
Berberine: Used for its antimicrobial and antidiabetic properties.
Uniqueness: (1-Benzyl-4-(isopropylamino)piperidin-3-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C16H26N2O |
|---|---|
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
[1-benzyl-4-(propan-2-ylamino)piperidin-3-yl]methanol |
InChI |
InChI=1S/C16H26N2O/c1-13(2)17-16-8-9-18(11-15(16)12-19)10-14-6-4-3-5-7-14/h3-7,13,15-17,19H,8-12H2,1-2H3 |
InChI-Schlüssel |
OGNUMADELKTUIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1CCN(CC1CO)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)





![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-4-chloro-benzenesulfonamide](/img/structure/B13961181.png)



![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
